molecular formula C13H22O3 B13530700 4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid

4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid

Cat. No.: B13530700
M. Wt: 226.31 g/mol
InChI Key: DWDBFVCCYVZQEY-UHFFFAOYSA-N
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Description

4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid is an organic compound with the molecular formula C13H22O3 It is a derivative of tetrahydropyran, featuring a carboxylic acid group and a methylcyclohexyl substituent

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

4-(4-methylcyclohexyl)oxane-4-carboxylic acid

InChI

InChI=1S/C13H22O3/c1-10-2-4-11(5-3-10)13(12(14)15)6-8-16-9-7-13/h10-11H,2-9H2,1H3,(H,14,15)

InChI Key

DWDBFVCCYVZQEY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2(CCOCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid typically involves the hydrogenation of 2H-pyran derivatives in the presence of a catalyst. One common method includes the hydrogenation of 2H-pyran with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the cyclohexyl and tetrahydropyran moieties contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid is unique due to the presence of both a methylcyclohexyl group and a tetrahydropyran ring, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Biological Activity

4-(4-Methylcyclohexyl)tetrahydro-2h-pyran-4-carboxylic acid is an organic compound with the molecular formula C13H22O3. It features a unique structure that combines a tetrahydropyran ring with a carboxylic acid group and a methylcyclohexyl substituent. This unique configuration suggests potential biological activities that merit investigation.

PropertyValue
Molecular FormulaC13H22O3
Molecular Weight226.31 g/mol
IUPAC Name4-(4-methylcyclohexyl)oxane-4-carboxylic acid
InChI KeyDWDBFVCCYVZQEY-UHFFFAOYSA-N
Canonical SMILESCC1CCC(CC1)C2(CCOCC2)C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the structural features of the compound may enhance its stability and reactivity, potentially affecting several biological pathways.

Research Findings

  • Anti-inflammatory Effects : Preliminary studies indicate that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages . This suggests that our compound may also possess similar activities.
  • Cytotoxicity Studies : Research on related compounds has shown varying degrees of cytotoxicity against different cancer cell lines. For instance, some tetrahydropyran derivatives have demonstrated selective cytotoxicity towards human fibrosarcoma cells, indicating potential applications in cancer therapy .
  • Neuroprotective Properties : Certain derivatives have been studied for their neuroprotective effects, particularly in models of neuroinflammation. They inhibit the release of inflammatory mediators and protect against oxidative stress-induced neuronal damage .

Case Study 1: Inhibition of Pro-inflammatory Cytokines

A study examining the effects of tetrahydropyran derivatives on RAW264.7 macrophages found that these compounds significantly reduced the expression of inflammatory cytokines when stimulated with lipopolysaccharides (LPS). The mechanism involved inhibition of NF-κB signaling pathways, which are crucial in inflammatory responses .

Case Study 2: Cytotoxicity in Cancer Cells

In another study, a series of tetrahydropyran derivatives were evaluated for their cytotoxic effects on various cancer cell lines, including HT1080 (human fibrosarcoma). The results indicated that some derivatives exhibited potent cytotoxic effects, leading to apoptosis in a dose-dependent manner .

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